molecular formula C6H12ClNO2S2 B13246367 2,2-Dimethylthiomorpholine-4-sulfonyl chloride

2,2-Dimethylthiomorpholine-4-sulfonyl chloride

Cat. No.: B13246367
M. Wt: 229.8 g/mol
InChI Key: MBOQMKQTZPFJJM-UHFFFAOYSA-N
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Description

2,2-Dimethylthiomorpholine-4-sulfonyl chloride is a chemical compound with the molecular formula C₆H₁₂ClNO₂S₂. It is a sulfonyl chloride derivative, which is often used in organic synthesis and various chemical reactions. This compound is known for its reactivity and versatility in forming sulfonamide bonds, making it valuable in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylthiomorpholine-4-sulfonyl chloride typically involves the reaction of 2,2-Dimethylthiomorpholine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

2,2-Dimethylthiomorpholine+Chlorosulfonic acid2,2-Dimethylthiomorpholine-4-sulfonyl chloride+Hydrogen chloride\text{2,2-Dimethylthiomorpholine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrogen chloride} 2,2-Dimethylthiomorpholine+Chlorosulfonic acid→2,2-Dimethylthiomorpholine-4-sulfonyl chloride+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylthiomorpholine-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and hydrogen chloride.

Common Reagents and Conditions

    Amines: React with this compound to form sulfonamides.

    Water: Hydrolyzes the compound to form sulfonic acid.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

2,2-Dimethylthiomorpholine-4-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, particularly sulfonamides.

    Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Biological Studies: Utilized in the modification of biomolecules for studying biological processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethylthiomorpholine-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It readily reacts with nucleophiles, such as amines, to form sulfonamide bonds. This reactivity is due to the electrophilic nature of the sulfonyl chloride group, which facilitates the nucleophilic attack by amines.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylmorpholine-4-sulfonyl chloride
  • 1,2-Dimethylimidazole-4-sulfonyl chloride

Uniqueness

2,2-Dimethylthiomorpholine-4-sulfonyl chloride is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties compared to other sulfonyl chlorides. This uniqueness makes it valuable in specific synthetic applications where the thiomorpholine ring is desired.

Properties

Molecular Formula

C6H12ClNO2S2

Molecular Weight

229.8 g/mol

IUPAC Name

2,2-dimethylthiomorpholine-4-sulfonyl chloride

InChI

InChI=1S/C6H12ClNO2S2/c1-6(2)5-8(3-4-11-6)12(7,9)10/h3-5H2,1-2H3

InChI Key

MBOQMKQTZPFJJM-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCS1)S(=O)(=O)Cl)C

Origin of Product

United States

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